Pyrocatechol Violet sodium salt

Descripción general

Descripción

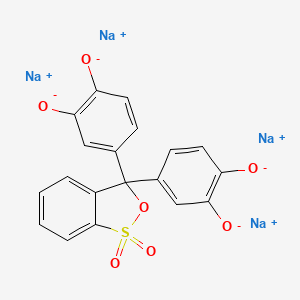

Pyrocatechol Violet sodium salt is a sulfone phthalein dye known for its ability to chelate metal ions, forming complexes that are bluish-violet in color . It is widely used as a complexometric indicator in various analytical applications . The compound has the empirical formula C19H13NaO7S and a molecular weight of 408.36 g/mol .

Métodos De Preparación

The synthesis of Pyrocatechol Violet sodium salt involves several steps. One method includes dissolving catechol in toluene, mixing it with dried and crushed o-methylbenzenesulfonic anhydride, and heating the mixture to reflux. The reaction is stirred at 95-105°C for 5 hours. The acidity of the reaction solution is then adjusted with acetic acid until it turns completely yellow. After cooling, ether is added to wash the solution, which is then filtered and dried at 50°C to obtain Pyrocatechol Violet .

Análisis De Reacciones Químicas

Pyrocatechol Violet sodium salt undergoes various chemical reactions, including oxidation, reduction, and complexation. For instance, it can be oxidized by nitrite ions in an aqueous acidic medium. The reaction is first order with respect to Pyrocatechol Violet and half order with respect to nitrite ions. The redox reaction displays a 1:1 stoichiometry and follows the rate law: ( \frac{d[PCVH]}{dt} = (a + b[H+])[PCVH][NO_2-]^{1/2} ) . Common reagents used in these reactions include hydrochloric acid and sodium chlorite . Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Pyrocatechol Violet sodium salt has a wide range of scientific research applications. It is used in the formation of dye-metal complexes and in determining the chelating activity of metal ions such as copper(II) and nickel(II) . Additionally, it is employed in the preconcentration and determination of uranyl ions in environmental samples . The compound is also utilized in spectrophotometric and novel optical methods of analysis, including diffuse reflectance spectroscopy and solid-phase spectrophotometry .

Mecanismo De Acción

The mechanism of action of Pyrocatechol Violet sodium salt involves its ability to chelate metal ions, forming stable complexes. This chelation changes the absorption spectrum of the solution, which can be used to detect and quantify metal ions . The compound interacts with metal ions through its sulfone and hydroxyl groups, forming coordination bonds that stabilize the metal ion in solution .

Comparación Con Compuestos Similares

Pyrocatechol Violet sodium salt is similar to other sulfone phthalein dyes such as Catechol Violet and Pyrocatecholsulfonphthalein . it is unique in its ability to form highly stable complexes with a wide range of metal ions, making it particularly useful in analytical chemistry . Other similar compounds include Resorcinol and Hydroquinone, which also have chelating properties but differ in their specific applications and stability .

Propiedades

IUPAC Name |

tetrasodium;4-[3-(3,4-dioxidophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]benzene-1,2-diolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7S.4Na/c20-14-7-5-11(9-16(14)22)19(12-6-8-15(21)17(23)10-12)13-3-1-2-4-18(13)27(24,25)26-19;;;;/h1-10,20-23H;;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAHXOYVHHTEDN-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)[O-])[O-])C4=CC(=C(C=C4)[O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Na4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.